

molecular weight and formula of 1-Bromo-4-nitrobenzene-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene-d4

Cat. No.: B561865

[Get Quote](#)

Technical Guide: 1-Bromo-4-nitrobenzene-d4

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-4-nitrobenzene-d4**, a deuterated analog of 1-bromo-4-nitrobenzene. This isotopically labeled compound is a valuable tool in various scientific disciplines, including organic synthesis, reaction kinetics studies, and as an internal standard in mass spectrometry-based analyses. Its utility stems from the replacement of four hydrogen atoms on the benzene ring with deuterium, which imparts a greater molecular mass without significantly altering its chemical properties.

Core Chemical and Physical Properties

1-Bromo-4-nitrobenzene-d4 is a pale yellow solid at room temperature.^[1] Its key identifying and physical properties are summarized below for easy reference. The data for the deuterated compound are presented alongside its non-deuterated counterpart for comparison.

Property	1-Bromo-4-nitrobenzene-d4	1-Bromo-4-nitrobenzene (for comparison)
Molecular Formula	C ₆ BrD ₄ NO ₂	C ₆ H ₄ BrNO ₂ [2] [3]
Molecular Weight	206.03 g/mol [1] [2] [4]	202.01 g/mol [3] [5] [6]
CAS Number	350820-19-8 [1] [2]	586-78-7 [3] [5]
Appearance	Pale yellow solid [1]	White to light yellow crystalline powder [3] [5]
Melting Point	128-129 °C [1]	124-126 °C [5]
Boiling Point	Not specified	255-256 °C [5]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. [1]	Insoluble in water, soluble in organic solvents like chloroform. [5]
Purity	>99% (GC) [3] , 99.38% (HPLC, Mixture of isomers) [7]	Typically >98% or >99% [3] [8]

Synthesis and Experimental Protocols

The synthesis of **1-Bromo-4-nitrobenzene-d4** can be achieved through advanced isotopic exchange methods. For context, the foundational synthesis of the non-deuterated analog is also presented, as it forms the molecular scaffold.

Synthesis via Silver-Catalyzed Hydrogen-Isotope Exchange (HIE)

A modern and efficient method for preparing deuterated nitroaromatics involves a silver-catalyzed hydrogen-isotope exchange (HIE). This process directly replaces the protium (¹H) atoms on the aromatic ring with deuterium (²H) from a deuterium source, such as heavy water (D₂O).

Methodology Outline: Recent studies have demonstrated that halogen-containing nitrobenzenes, including 1-bromo-4-nitrobenzene, can be effectively deuterated using this

method.^{[9][10]} The reaction typically involves heating the substrate (1-bromo-4-nitrobenzene) in the presence of a silver catalyst and a suitable ligand in a D₂O medium.^[9] This technique can achieve high levels of deuterium incorporation, with reports showing 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions relative to the bromo group.^[10]

Detailed Protocol: Synthesis of the 1-Bromo-4-nitrobenzene Scaffold

The following is a standard laboratory procedure for the synthesis of the non-deuterated 1-Bromo-4-nitrobenzene via the electrophilic nitration of bromobenzene.^[11] This process yields a mixture of ortho and para isomers, from which the desired para product is isolated.

Materials:

- Concentrated Nitric Acid (15.8 M)
- Concentrated Sulfuric Acid (17.8 M)
- Bromobenzene
- 95% Ethanol
- Ice

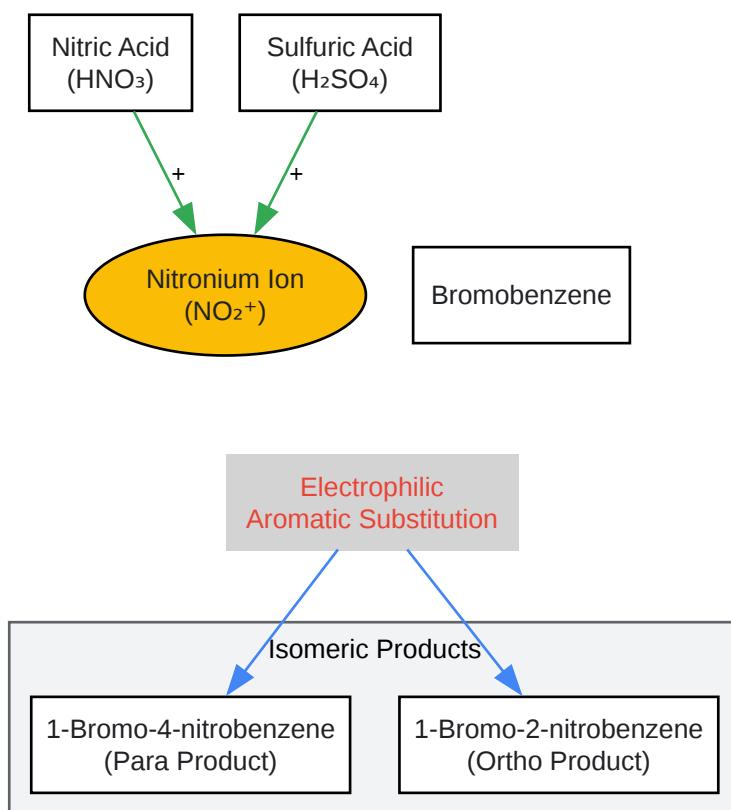
Procedure:

- Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to mix and then cool it to room temperature in an ice-water bath.^[11] This reaction is exothermic and generates the critical nitronium ion (NO₂⁺) electrophile.^[11]
- Nitration Reaction: While keeping the acid mixture cool, slowly add 2.0 mL of bromobenzene dropwise with continuous swirling. The temperature should be carefully controlled to remain below 50-60°C to minimize the formation of dinitrated byproducts.^[11] After the addition is complete, allow the flask to stand at room temperature for 15 minutes.

- **Precipitation of Product:** Pour the reaction mixture slowly and carefully over approximately 25 g of crushed ice in a beaker. The crude product, a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, will precipitate as a solid.
- **Isolation of Crude Product:** Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual acid, followed by a wash with a small amount of ice-cold ethanol to remove most of the more soluble ortho isomer.[11]
- **Recrystallization and Purification:** Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot 95% ethanol. Dissolve the solid in the boiling ethanol and then allow it to cool slowly to room temperature. The less soluble para product, 1-bromo-4-nitrobenzene, will form crystals.[11]
- **Final Product Collection:** Collect the purified crystals by suction filtration, wash with a small volume of ice-cold ethanol, and allow them to air dry. The final product is the para isomer, which has a melting point of 127°C.[11]

Key Applications in Research

1-Bromo-4-nitrobenzene and its deuterated analog are valuable intermediates and tools in several areas of chemical and pharmaceutical science.


- **Organic Synthesis:** It serves as a versatile building block for introducing the 4-bromonitrophenyl moiety into more complex molecules. The nitro group can be readily reduced to an amine, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Stille), making it a key precursor for pharmaceuticals, agrochemicals, and dyes.[8][12][13]
- **Internal Standards:** **1-Bromo-4-nitrobenzene-d4** is an ideal internal standard for quantitative analysis using mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Its near-identical chemical behavior and chromatographic retention time to the non-deuterated analyte, combined with its distinct mass, allow for precise and accurate quantification.
- **Mechanistic Studies:** Deuterium labeling is a powerful technique for elucidating reaction mechanisms through the study of the Kinetic Isotope Effect (KIE).[14] By comparing the

reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the cleavage of a C-H bond is part of the rate-determining step.

- **NMR Studies:** The compound is also used in nuclear magnetic resonance (NMR) studies to probe molecular interactions and reaction pathways.[7]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 1-bromo-4-nitrobenzene from bromobenzene via electrophilic aromatic substitution.

[Click to download full resolution via product page](#)

Caption: Synthesis of 1-bromo-4-nitrobenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-nitrobenzene-d4 | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. 1-Bromo-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 4. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Benzene, 1-bromo-4-nitro- (CAS 586-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. clearsynth.com [clearsynth.com]
- 8. nbinno.com [nbinno.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 14. 1-Bromo-4-nitrobenzene-d4 | 350820-19-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [molecular weight and formula of 1-Bromo-4-nitrobenzene-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561865#molecular-weight-and-formula-of-1-bromo-4-nitrobenzene-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com